molecular formula C17H17N3OS B3828097 2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-2-phenylacetamide

2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-2-phenylacetamide

Cat. No. B3828097
M. Wt: 311.4 g/mol
InChI Key: AHNSVLXRPVZMJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-2-phenylacetamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential therapeutic applications. CP-31398 has been found to exhibit anti-tumor, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-2-phenylacetamide exerts its therapeutic effects by binding to the DNA-binding domain of the p53 protein, stabilizing its conformation and enhancing its transcriptional activity. This leads to the upregulation of genes involved in cell cycle arrest, DNA repair, and apoptosis, which are important processes for preventing the development and progression of cancer. 2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-2-phenylacetamide also inhibits the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses. This leads to the suppression of pro-inflammatory cytokine production and the attenuation of inflammatory responses. Finally, 2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-2-phenylacetamide has been found to protect neurons from oxidative stress and apoptosis, which are important mechanisms of neurodegeneration.
Biochemical and Physiological Effects:
2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-2-phenylacetamide has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. 2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-2-phenylacetamide has also been found to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6, leading to the attenuation of inflammatory responses. Finally, 2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-2-phenylacetamide has been found to protect neurons from oxidative stress and apoptosis, leading to the preservation of neuronal function and survival.

Advantages and Limitations for Lab Experiments

2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-2-phenylacetamide has several advantages for use in lab experiments, including its small molecular weight, high solubility, and stability. However, 2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-2-phenylacetamide also has several limitations, including its relatively low potency and specificity for p53, which may limit its therapeutic potential.

Future Directions

There are several future directions for research on 2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-2-phenylacetamide, including the development of more potent and specific analogs, the investigation of its potential therapeutic applications in other fields such as cardiovascular disease and diabetes, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of new drug delivery methods for 2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-2-phenylacetamide may enhance its therapeutic potential and reduce its limitations.

Scientific Research Applications

2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-2-phenylacetamide has been extensively studied for its potential therapeutic applications in various fields of research. In cancer research, 2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-2-phenylacetamide has been found to exhibit anti-tumor properties by inhibiting the transcriptional activity of the p53 tumor suppressor protein, which is frequently mutated in many types of cancer. 2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-2-phenylacetamide has also been shown to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-2-phenylacetamide has been found to exhibit neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-10-11(2)14(9-18)17(20-12(10)3)22-15(16(19)21)13-7-5-4-6-8-13/h4-8,15H,1-3H3,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNSVLXRPVZMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C)SC(C2=CC=CC=C2)C(=O)N)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301327694
Record name 2-(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662706
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl-2-phenylacetamide

CAS RN

370840-60-1
Record name 2-(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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